Lipophilicity Advantage Over the 3-Amino Regioisomer
The 2-amino regioisomer exhibits a computed XLogP3-AA of 1.4, compared to 0.4 for tert-butyl 3-aminopyrrolidine-1-carboxylate [1][2]. This 1.0 log-unit difference corresponds to an approximately 10-fold higher octanol-water partition coefficient, which can translate into improved passive membrane permeability for CNS-targeted or intracellular applications.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | tert-butyl 3-aminopyrrolidine-1-carboxylate: 0.4 |
| Quantified Difference | Δ logP = 1.0 |
| Conditions | PubChem computed descriptor (XLogP3 3.0 algorithm) |
Why This Matters
A higher logP value indicates greater lipophilicity, which is a critical parameter for passive blood-brain barrier penetration and intracellular target engagement, making the 2-amino isomer the preferred choice when CNS or intracellular target space is required.
- [1] PubChem CID 24820160. Tert-butyl 2-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem CID 2756370. 1-Boc-3-aminopyrrolidine. National Center for Biotechnology Information. Retrieved April 2026. View Source
